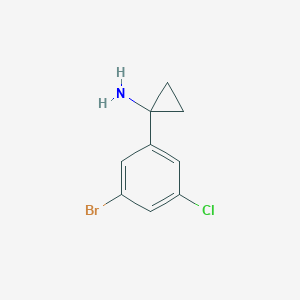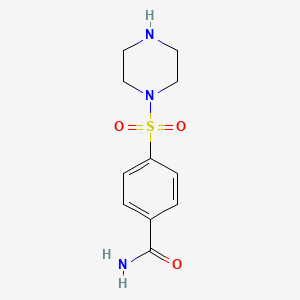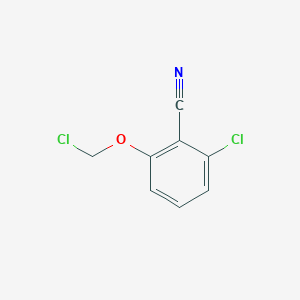
5-Bromo-2-cyclohexyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring, a cyclohexyl group at the fourth position, and a methyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexyl-4-methylpyridine typically involves the bromination of 2-cyclohexyl-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
5-Bromo-2-cyclohexyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-cyclohexyl-4-methylpyridine derivatives with various functional groups.
Oxidation: Formation of 2-cyclohexyl-4-methylpyridine-5-carboxylic acid or 2-cyclohexyl-4-methylpyridine-5-aldehyde.
Reduction: Formation of 2-cyclohexyl-4-methylpiperidine.
科学研究应用
5-Bromo-2-cyclohexyl-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 5-Bromo-2-cyclohexyl-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the cyclohexyl group, leading to different chemical properties and applications.
2-Cyclohexyl-4-methylpyridine:
4-Bromo-2-methylpyridine: The position of the bromine atom is different, resulting in distinct reactivity patterns.
Uniqueness
5-Bromo-2-cyclohexyl-4-methylpyridine is unique due to the combination of the bromine atom, cyclohexyl group, and methyl group on the pyridine ring
属性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
5-bromo-2-cyclohexyl-4-methylpyridine |
InChI |
InChI=1S/C12H16BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI 键 |
JPAKGDDZBNWJMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)



![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)




![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
